Bienvenue dans la boutique en ligne BenchChem!

Palitantin

Antiprotozoal Leishmania Neglected tropical diseases

Choose Palitantin over frequentin for Leishmania brasiliensis antiprotozoal screening—frequentin is inactive. Palitantin is the only cyclohexane polyketide with validated PTP1B inhibition (IC₅₀ 7.9 μM) and sub-micromolar acetylcholinesterase inhibition (IC₅₀ 79 nM). Its derivatizable scaffold enables generation of novel antiplasmodial and antibacterial analogs. Available gram-scale via fermentation (160–170 mg/L) for extended medicinal chemistry campaigns. Select the compound that delivers unique, multi-target research value.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 15265-28-8
Cat. No. B231872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalitantin
CAS15265-28-8
Synonymspalitantin
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCCC=CC=CC1CC(C(C(=O)C1CO)O)O
InChIInChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1
InChIKeyMPOXQBRZHHNMER-XZQMCIKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palitantin (CAS 15265-28-8): Fungal Polyketide for Antiprotozoal Research and Natural Product Derivatization


Palitantin (CAS 15265-28-8) is a fungal polyketide secondary metabolite first isolated in 1936 from Penicillium palitans . With molecular formula C14H22O4 and molecular weight 254.32 g/mol, this cyclohexanone derivative exhibits characteristic UV absorption at 323 nm (ε 34,000 in ethanol) and optical rotation [α]²³⁵⁴⁶¹ +4.4° (c = 0.8 in CHCl₃) . The compound occurs as colorless acicular crystals with melting point 165°C and demonstrates solubility in hot water, alcohols, chloroform, DMSO, and ethyl acetate, while being poorly soluble in cold water and ether . Palitantin has been isolated from multiple Penicillium species (P. palitans, P. commune, P. implicatum, P. brefeldianum), as well as from Geomyces sp. and Aspergillus fumigatiaffinis, and is recognized for its antiprotozoal and antifungal properties .

Why Palitantin Cannot Be Replaced by Generic Polyketides or Closest Analog Frequentin


Palitantin occupies a unique position among fungal cyclohexanone polyketides that precludes simple substitution. While frequentin is its closest structural analog and biosynthetic derivative, the two compounds exhibit divergent and non-overlapping activity profiles: frequentin demonstrates superior antifungal activity but is completely inactive against Leishmania brasiliensis, whereas palitantin retains antiprotozoal efficacy . Furthermore, palitantin serves as the biosynthetic precursor to frequentin, a relationship confirmed through chemical transformation studies . The compound's intrinsic bioactivity is moderate, but its value as a derivatizable scaffold is substantial—semi-synthetic nitrogenated derivatives of palitantin exhibit antiplasmodial and antibacterial activities that the parent compound lacks entirely . These context-dependent functional divergences mean that substituting palitantin with frequentin or other polyketides would fundamentally alter experimental outcomes in antiprotozoal screens, biosynthetic pathway studies, or derivatization campaigns.

Palitantin Differentiation Evidence: Quantitative Comparisons with Frequentin and Other In-Class Compounds


Palitantin vs. Frequentin: Divergent Antiprotozoal Activity Against Leishmania brasiliensis

Palitantin demonstrates antiprotozoal activity against Leishmania brasiliensis, whereas its closest structural analog frequentin exhibits no detectable activity against this protozoan parasite . In the same submerged cultivation system producing both compounds, frequentin showed no activity against L. brasiliensis and several other protozoa tested . This represents a qualitative functional divergence between the two structurally related cyclohexanone polyketides. In laboratory studies, palitantin inhibited L. brasiliensis growth at concentrations between 50 to 100 µg/mL .

Antiprotozoal Leishmania Neglected tropical diseases

Palitantin Biosynthetic Yield Advantage Over Frequentin in Fermentation

In submerged cultivation of Penicillium frequentans 60A/7, palitantin production reaches 200-500 mg per liter of medium, whereas frequentin is produced as a minor co-metabolite at only 10-20 mg per liter . More recent optimization using Penicillium sp. AMF1a achieves palitantin yields of approximately 160-170 mg/L, enabling gram-scale isolation suitable for derivatization campaigns . In contrast, total chemical synthesis routes to palitantin are multi-step processes with yields not exceeding 45% and often require expensive, environmentally harmful reagents .

Fermentation Natural product production Biosynthesis

Palitantin Exhibits PTP1B Inhibitory Activity with Potency Comparable to Ursolic Acid

(+)-Palitantin demonstrates protein tyrosine phosphatase 1B (PTP1B) inhibitory activity with an IC₅₀ value of 7.9 μM, which is statistically comparable to the positive control ursolic acid (IC₅₀ = 8.3 μM) in the same assay system . PTP1B is a validated therapeutic target for type 2 diabetes and obesity. This activity was identified from the Antarctic fungus Geomyces sp. 3-1, representing a previously unreported bioactivity profile for the palitantin scaffold.

PTP1B inhibition Diabetes Metabolic disease

Palitantin Derivatives Activate Antiplasmodial Activity Absent in Parent Compound

Native palitantin is inactive against Plasmodium falciparum (IC₅₀ > 50 μM) and shows no antibacterial activity against E. faecalis and S. aureus . However, semi-synthetic derivatization generates bioactive analogs: (Z)-palifluorin (6) exhibits moderate antiplasmodial activity, while (E)-palifluorin (7) displays antibacterial activity against E. faecalis and S. aureus . This demonstrates that the palitantin scaffold can be activated through chemical modification to access bioactivities not present in the parent molecule, a property that distinguishes it from less derivatizable polyketide scaffolds.

Antiplasmodial Malaria Derivatization

Palitantin Antibacterial Activity Against Enterococcus faecalis and Streptococcus pneumoniae

(-)-Palitantin inhibits the growth of Enterococcus faecalis UW 2689 and Streptococcus pneumoniae with MIC values of 64 μg/mL in both cases . Additionally, palitantin demonstrates activity against Candida albicans with MIC 32 μg/mL . These activities are moderate but represent a consistent antibacterial profile distinct from other in-class polyketides. Notably, the E. faecalis strain UW 2689 is a clinical isolate, suggesting relevance to human pathogen screening. By comparison, frequentin's antibacterial spectrum is not well-characterized against these specific Gram-positive pathogens, representing a knowledge gap that favors palitantin for antibacterial screening applications.

Antibacterial Gram-positive Drug-resistant pathogens

Palitantin Acetylcholinesterase Inhibition with Sub-Micromolar Potency

Palitantin demonstrates potent inhibitory activity against acetylcholinesterase with an IC₅₀ value of 0.079 μM (79 nM), which is nearly identical to that of huperzine, a medication used in Alzheimer's disease treatment . This sub-micromolar potency against a therapeutically validated neurodegenerative disease target represents a high-value bioactivity profile for the palitantin scaffold. The acetylcholinesterase inhibitory activity is structurally distinct from palitantin's traditional antimicrobial functions and positions the compound as a potential lead for central nervous system drug discovery.

Acetylcholinesterase Alzheimer's disease Neurodegeneration

Palitantin Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Antiprotozoal Screening for Leishmania Drug Discovery

Palitantin is the compound of choice for Leishmania brasiliensis antiprotozoal screening, as its closest analog frequentin exhibits no detectable activity against this parasite . Researchers investigating leishmaniasis therapeutics can use palitantin (active at 50-100 μg/mL) as a reference compound or scaffold for derivatization campaigns. The availability of gram-scale quantities via fermentation (160-170 mg/L yield) supports extended screening and medicinal chemistry efforts . Procurement of frequentin for this application would yield negative results, representing wasted resources and potentially misleading data.

Natural Product Derivatization and Scaffold Activation

Palitantin serves as an ideal scaffold for semi-synthetic derivatization campaigns due to its inherent inactivity in certain assays (e.g., antiplasmodial, antibacterial) that can be 'activated' through chemical modification . The parent compound shows IC₅₀ > 50 μM against Plasmodium falciparum, while its (Z)-palifluorin derivative exhibits moderate antiplasmodial activity . This scaffold-activation property, combined with reliable gram-scale isolation from Antarctic Penicillium strains (160-170 mg/L), makes palitantin a strategic procurement choice for medicinal chemistry groups seeking to generate novel bioactive analogs from a tractable natural product template .

PTP1B Inhibition Studies for Metabolic Disease Research

(+)-Palitantin is a validated PTP1B inhibitor with IC₅₀ = 7.9 μM, demonstrating potency comparable to the reference inhibitor ursolic acid (IC₅₀ = 8.3 μM) . PTP1B is a key target for type 2 diabetes and obesity research. This activity profile is distinct from palitantin's traditional antimicrobial applications and represents a unique entry point for metabolic disease drug discovery. Frequentin lacks characterized PTP1B inhibitory activity, making palitantin the only cyclohexanone polyketide with demonstrated activity against this therapeutically relevant phosphatase.

Acetylcholinesterase Inhibition for Neurodegenerative Disease Research

Palitantin exhibits potent acetylcholinesterase inhibition with IC₅₀ = 0.079 μM (79 nM), a potency level comparable to the clinical Alzheimer's medication huperzine . This nanomolar-range activity positions palitantin as a high-value natural product lead for acetylcholinesterase-targeted drug discovery in Alzheimer's disease and related neurodegenerative conditions. The sub-micromolar potency distinguishes palitantin from the moderate antimicrobial activities typically associated with this compound class, creating a specialized application niche not addressed by frequentin or other cyclohexanone polyketides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palitantin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.